2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((1-Benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The indole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Thioether Formation: The benzylated indole is reacted with a thiol compound, such as thiophenol, to form the thioether linkage.
Amidation: The final step involves the reaction of the thioether with phenethylamine and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-Benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Corresponding amine
Substitution: Substituted indole derivatives
Scientific Research Applications
2-((1-Benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis and disrupting their metabolic processes . Molecular docking studies have identified potential interaction models with enzymes such as (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate kinases .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole: Another indole derivative with antimicrobial activity.
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Known for its antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c28-25(26-16-15-20-9-3-1-4-10-20)19-29-24-18-27(17-21-11-5-2-6-12-21)23-14-8-7-13-22(23)24/h1-14,18H,15-17,19H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPJCMWOLVVKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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